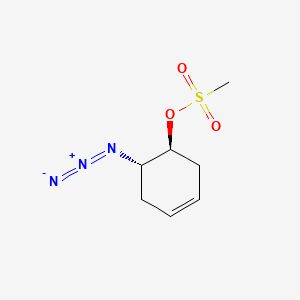

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate

Descripción

Propiedades

Fórmula molecular |

C7H11N3O3S |

|---|---|

Peso molecular |

217.25 g/mol |

Nombre IUPAC |

[(1S,6S)-6-azidocyclohex-3-en-1-yl] methanesulfonate |

InChI |

InChI=1S/C7H11N3O3S/c1-14(11,12)13-7-5-3-2-4-6(7)9-10-8/h2-3,6-7H,4-5H2,1H3/t6-,7-/m0/s1 |

Clave InChI |

KZRNCXIYMRJZEN-BQBZGAKWSA-N |

SMILES isomérico |

CS(=O)(=O)O[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |

SMILES canónico |

CS(=O)(=O)OC1CC=CCC1N=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate typically involves the azidation of a cyclohexene derivative followed by esterification with methanesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process. The azidation step may involve the use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Análisis De Reacciones Químicas

Types of Reactions

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Methanesulfonyl Chloride (CH3SO2Cl): Used for esterification.

Triethylamine (Et3N): Used as a base to neutralize acids formed during reactions.

Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.

Major Products

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Aplicaciones Científicas De Investigación

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparación Con Compuestos Similares

Methanesulfonate Salts in Pharmaceutical Context

Fenoldopam Related Compounds A and B ():

- Structure: Both are benzazepine derivatives with methanesulfonate counterions. Related Compound A includes a chloro-substituent (C₁₇H₁₈ClNO₃·CH₄SO₃; MW 415.89), while Related Compound B lacks the chloro group (C₁₆H₁₆NO₃·CH₄SO₃; MW 366.42).

- Stability : Both require storage in desiccators with protection from light, suggesting sensitivity to moisture and photodegradation .

- Contrast: Unlike the target compound, these are ionic salts with aromatic benzazepine cores, whereas (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a neutral ester with a non-aromatic cyclohexene scaffold.

Cyclohexyl Methanesulfonates in Solvolysis Studies

Equatorial vs. Axial Methanesulfonates ():

- trans-4-Cyano-1-decalyl Methanesulfonates: These rigid decalin derivatives exhibit solvolysis rates influenced by substituent orientation. In contrast, axial orientations may experience steric or electronic complications .

- Relevance to Target Compound : The (1S,6S)-configuration positions the methanesulfonate and azide groups in specific spatial arrangements. If equatorial, its solvolysis may follow mechanisms akin to decalyl derivatives, but the cyclohexene ring’s partial unsaturation could alter reactivity.

Complex Methanesulfonate Derivatives

10-Oxo-8-azatricyclo[5.3.1.0³,⁸]undec-5-yl Methanesulfonate ():

- Structure : A tricyclic indole-carboxylate methanesulfonate (C₂₀H₂₄N₂O₆S; MW 421.14) with a fused ring system.

- Comparison: This compound’s complexity contrasts with the simpler cyclohexene backbone of the target compound.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Stability: Methanesulfonate-containing compounds universally require protection from moisture and light, as seen in Fenoldopam analogs .

- Reactivity : The equatorial methanesulfonate in decalyl systems demonstrates predictable solvolysis , suggesting that the (1S,6S)-configuration’s spatial arrangement could similarly minimize side reactions.

- Synthetic Utility : The azide group in the target compound offers click chemistry applications absent in compared analogs, positioning it as a versatile intermediate for bioconjugation or polymer chemistry.

Actividad Biológica

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical formula:

- Formula : CHNOS

- CAS Number : 129300-53-4

Synthesis

The synthesis of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate typically involves several steps, including epoxidation and subsequent reactions to introduce the azide functional group. A notable method includes the use of a Salen complex catalyst for the epoxide ring-opening reaction, which yields high enantiomeric excesses of the desired product .

The biological activity of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is primarily attributed to its ability to interact with various biological targets through azide chemistry. The azide group can undergo click chemistry reactions, facilitating the formation of triazoles that exhibit significant biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, triazole derivatives synthesized from (1S,6S)-6-azidocyclohex-3-enol have shown potential against various bacterial strains, suggesting that modifications to the azide structure can enhance antimicrobial efficacy .

Case Studies

- Antitubercular Activity : A study reported the synthesis of hydroxycyclohexene-triazole derivatives from (1S,6S)-6-azidocyclohex-3-enol. These derivatives demonstrated promising antitubercular activity in vitro, indicating that azide-containing compounds could be valuable in developing new treatments for tuberculosis .

- Cytotoxicity : In another investigation, compounds derived from (1S,6S)-6-azidocyclohex-3-enol were evaluated for cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against specific cancer cell types, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.